

A Comprehensive Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *3-tert-butyl-1-phenyl-1H-pyrazol-5-amine*

Cat. No.: *B164175*

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Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of **3-tert-butyl-1-phenyl-1H-pyrazol-5-amine**, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described methodology is founded on the classical Knorr pyrazole synthesis, adapted for larger scales with a focus on safety, efficiency, and product purity. We offer in-depth mechanistic insights, a step-by-step experimental protocol, comprehensive safety analysis, and detailed analytical methods for quality control, designed to be a self-validating system for researchers in both academic and industrial settings.

Introduction and Significance

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a vast array of biological activities that have led to their incorporation into numerous commercial drugs and agrochemicals.[3][4] The specific scaffold, **3-tert-butyl-1-phenyl-1H-pyrazol-5-amine** (Figure 1), serves as a crucial building block for synthesizing more complex molecules, particularly in the development of anti-inflammatory agents, analgesics, and compounds targeting neurological disorders.[1][2] Its structural features, including the bulky tert-butyl group and the phenyl-substituted nitrogen, contribute to specific molecular interactions, enhancing the efficacy and selectivity of the resulting active pharmaceutical ingredients (APIs).

The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, including managing reaction exotherms, ensuring consistent product quality, and addressing safety and environmental concerns. This guide is designed to bridge that gap by providing a well-documented and validated procedure for the multi-gram to kilogram scale synthesis of this important intermediate.

Figure 1: Structure of **3-tert-Butyl-1-Phenyl-1H-Pyrazol-5-Amine** CAS Number: 126208-61-5^[5] Molecular Formula: C₁₃H₁₇N₃^[6] Molecular Weight: 215.30 g/mol

Synthetic Strategy and Mechanistic Rationale

The most direct and widely adopted method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.^{[3][7][8]} For the target molecule, this involves the acid-catalyzed cyclocondensation of phenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile).

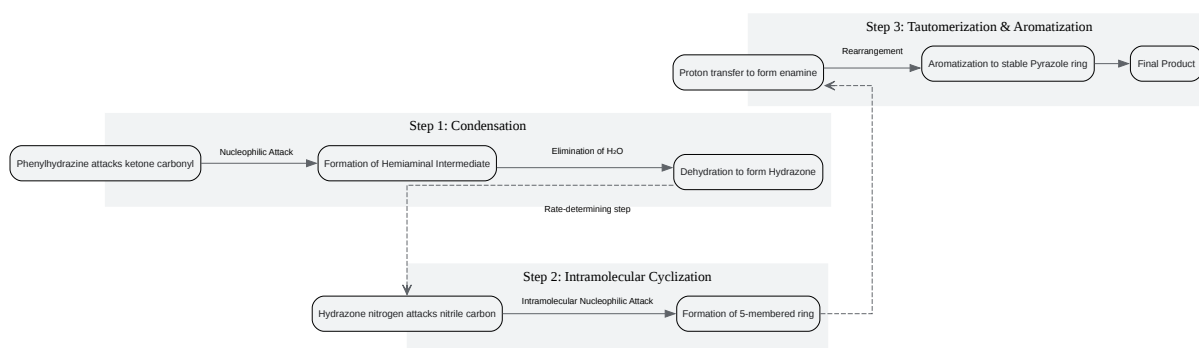
The Knorr Pyrazole Synthesis Adaptation

The classical Knorr synthesis is highly efficient for this transformation.^[8] The use of a β -ketonitrile like 4,4-dimethyl-3-oxopentanenitrile is advantageous as the nitrile group readily participates in the cyclization to form the 5-amino group on the pyrazole ring.

Reaction Scheme: Phenylhydrazine + 4,4-Dimethyl-3-oxopentanenitrile \rightarrow **3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine**

Mechanistic Pathway

The reaction proceeds through a well-established pathway involving initial condensation followed by intramolecular cyclization and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and controlling impurity formation.



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Caption: Reaction mechanism for pyrazole synthesis.

The use of an acid catalyst (e.g., hydrochloric acid) is essential. It protonates the carbonyl oxygen of the β -ketonitrile, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by phenylhydrazine. The acid also promotes the subsequent dehydration steps.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 175-200 g of the target compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry setup.

Reagents and Materials

Reagent	CAS No.	MW (g/mol)	Amount	Moles	Purity
Phenylhydrazine	100-63-0	108.14	108.1 g (99 mL)	1.0	≥97%
4,4-Dimethyl-3-oxopentanenitrile	23204-50-4	125.17	150.2 g	1.2	≥98%
Concentrated Hydrochloric Acid	7647-01-0	36.46	77 mL	~0.93	37% w/w
Ethanol	64-17-5	46.07	1.5 L	-	95% or Absolute
Deionized Water	7732-18-5	18.02	1.0 L	-	-
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	As needed	-	Saturated Sol.
Ethyl Acetate	141-78-6	88.11	~1.5 L	-	Reagent Grade
Brine	-	-	~500 mL	-	Saturated Sol.
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	142.04	As needed	-	Granular

Equipment

- 5 L three-necked round-bottom flask (or jacketed reactor)

- Mechanical overhead stirrer
- Reflux condenser with a nitrogen/argon inlet
- Temperature probe (thermocouple)
- Heating mantle or oil bath
- Addition funnel (500 mL)
- Large separatory funnel (4 L)
- Büchner funnel and filter flask (2 L)
- Rotary evaporator
- Vacuum oven

Experimental Procedure

Caption: Overall experimental workflow.

- **Reaction Setup:** Assemble the 5 L flask with the overhead stirrer, reflux condenser (with N₂ line), and temperature probe. Ensure the setup is secure and in a well-ventilated area.
- **Charging Reagents:** To the flask, add ethanol (1.5 L) and 4,4-dimethyl-3-oxopentanenitrile (150.2 g, 1.2 mol). Begin stirring to form a solution.
- **Acidic Phenylhydrazine Solution:** In a separate beaker, carefully add concentrated HCl (77 mL) to deionized water (300 mL). To this acidic solution, slowly add phenylhydrazine (108.1 g, 1.0 mol). The hydrochloride salt may precipitate. Transfer this slurry to the addition funnel.
- **Addition:** Add the phenylhydrazine hydrochloride slurry dropwise to the stirred solution in the main reactor over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
- **Heating and Reflux:** After the addition is complete, heat the reaction mixture to reflux (internal temperature ~75-80 °C). Maintain a gentle reflux for 4-6 hours.

- **Reaction Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the phenylhydrazine spot indicates reaction completion.
- **Cooling and Solvent Removal:** Once complete, cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
- **Work-up and Neutralization:** To the remaining residue, add deionized water (1 L) and ethyl acetate (1 L). Slowly add saturated sodium bicarbonate solution with vigorous stirring until the aqueous layer is neutral to slightly basic (pH 7-8). Caution: CO₂ evolution will occur.
- **Extraction:** Transfer the mixture to the 4 L separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (250 mL each).
- **Washing and Drying:** Combine all organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate, then filter.
- **Purification by Recrystallization:** Concentrate the dried organic solution on a rotary evaporator to obtain a crude solid. Dissolve the crude product in a minimal amount of hot ethanol (~300-400 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results

- **Yield:** 172 - 194 g (80-90%)
- **Appearance:** Off-white to light yellow crystalline solid
- **Purity (by HPLC):** >98%

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a stringent safety assessment. Handle all chemicals in accordance with good industrial hygiene and safety practices.[9]

Chemical	GHS Pictograms	Hazard Statements	Mitigation Measures
Phenylhydrazine	GHS06, GHS08, GHS09	Toxic if swallowed, in contact with skin or if inhaled. Suspected of causing cancer. Very toxic to aquatic life.	Use in a closed system or well-ventilated fume hood. Wear nitrile gloves, lab coat, and safety goggles. Avoid environmental release.
Conc. HCl	GHS05, GHS07	Causes severe skin burns and eye damage. May cause respiratory irritation.	Handle with extreme care. Wear acid-resistant gloves, face shield, and lab coat. Use in a fume hood.
Ethanol	GHS02, GHS07	Highly flammable liquid and vapor. Causes serious eye irritation.	Keep away from ignition sources. Use in a well-ventilated area. Wear safety goggles.
Ethyl Acetate	GHS02, GHS07	Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.	Keep away from ignition sources. Use in a well-ventilated area. Avoid inhaling vapors.

Exotherm Control: The initial addition of phenylhydrazine hydrochloride can be mildly exothermic. A slow, controlled addition rate is critical. For larger scales, a jacketed reactor with active cooling is highly recommended. Waste Disposal: The aqueous waste will be acidic and contain residual organics. It must be neutralized and disposed of in accordance with local regulations. Organic waste should be collected in a designated flammable waste container.[9]

Analytical Quality Control

Confirming the identity and purity of the final product is essential. The following methods are recommended.

- Melting Point: Literature value can be used for comparison.
- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.40-7.20 (m, 5H, Ar-H)
 - δ 5.50 (s, 1H, pyrazole-H)
 - δ 4.00 (br s, 2H, $-\text{NH}_2$)
 - δ 1.35 (s, 9H, $-\text{C}(\text{CH}_3)_3$)
- ^{13}C NMR (101 MHz, CDCl_3):
 - δ 160.9, 153.2, 139.5, 129.1, 126.5, 122.0, 90.5, 32.5, 30.1
- Mass Spectrometry (ESI+):
 - Calculated for $\text{C}_{13}\text{H}_{18}\text{N}_3^+$ $[\text{M}+\text{H}]^+$: 216.1501
 - Found: 216.1503
- FT-IR (ATR, cm^{-1}):
 - 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1620 (C=N stretch), 1595, 1490 (Ar C=C stretch).
- HPLC Purity Analysis:
 - Column: C18, 5 μm , 4.6 x 150 mm
 - Mobile Phase: Acetonitrile/Water gradient
 - Detection: UV at 254 nm

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of **3-tert-butyl-1-phenyl-1H-pyrazol-5-amine**. By detailing the mechanistic rationale, offering a step-by-step guide, and emphasizing critical safety and analytical considerations, this document serves as an authoritative resource for researchers and process chemists. The described method is efficient, reproducible, and suitable for producing high-purity material required for advanced research and development in the pharmaceutical and agrochemical industries.

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